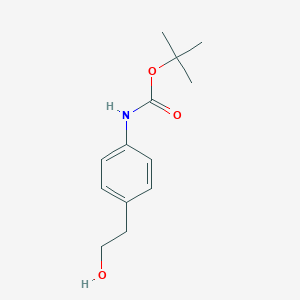

N-Boc-2-(4-aminophenyl)ethanol

描述

BenchChem offers high-quality N-Boc-2-(4-aminophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-(4-aminophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAACBVNZRPHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465121 | |

| Record name | N-Boc-2-(4-aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104060-23-3 | |

| Record name | N-Boc-2-(4-aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Boc-2-(4-aminophenyl)ethanol chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-(4-aminophenyl)ethanol, also known by its IUPAC name tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a key bifunctional organic intermediate. Its structure incorporates a primary alcohol and an N-Boc protected aniline, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and advanced materials.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the hydroxyl group, making it suitable for complex, multi-step synthetic pathways.[4]

Core Chemical and Physical Properties

N-Boc-2-(4-aminophenyl)ethanol is typically a white to off-white solid at room temperature.[4] For optimal stability, it should be stored in a dry, sealed container, often under an inert atmosphere.[3] While the precise melting point is not widely reported in commercial or academic literature, analogous N-Boc protected phenylamine compounds exhibit melting points in the range of 90-150°C. The parent compound, 2-(4-aminophenyl)ethanol, has a melting point of 107-110°C.[5][6]

Table 1: Physicochemical Properties of N-Boc-2-(4-aminophenyl)ethanol

| Property | Value | Reference(s) |

| CAS Number | 104060-23-3 | [3][7][8] |

| Molecular Formula | C₁₃H₁₉NO₃ | [2][3] |

| Molecular Weight | 237.30 g/mol | [3][9] |

| IUPAC Name | tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate | [8] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [7] |

| Solubility | Soluble in ethyl acetate, methanol, and chlorinated solvents. | [2] |

| Storage | Room temperature, sealed in dry, inert atmosphere. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of N-Boc-2-(4-aminophenyl)ethanol. The following table summarizes the expected characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Spectroscopic Data for N-Boc-2-(4-aminophenyl)ethanol

| Spectrum | Functional Group | Expected Chemical Shift / Frequency | Reference(s) |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) | [5] |

| Ethyl chain (-CH₂CH₂OH) | ~2.7 ppm (triplet, 2H), ~3.7 ppm (triplet, 2H) | [5] | |

| Aromatic protons (-C₆H₄-) | ~7.1-7.3 ppm (multiplet, 4H) | [5] | |

| Amine proton (-NH-) | ~6.4 ppm (broad singlet, 1H) | [5] | |

| Hydroxyl proton (-OH) | Variable, broad singlet | [10] | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~80 ppm | [5][11] |

| Boc group (-C(CH₃)₃) | ~28 ppm | [5][11] | |

| Boc group (-C=O) | ~153 ppm | [5][11] | |

| Ethyl chain (-CH₂CH₂OH) | ~38 ppm | [4][11] | |

| Ethyl chain (-CH₂CH₂OH) | ~63 ppm | [4][11] | |

| Aromatic carbons | ~118-138 ppm | [4][11] | |

| IR | N-H Stretch (carbamate) | ~3300-3500 cm⁻¹ (sharp, medium) | [12][13] |

| O-H Stretch (alcohol) | ~3200-3550 cm⁻¹ (broad, strong) | [12][13] | |

| C-H Stretch (aromatic) | ~3010-3100 cm⁻¹ (medium) | [12][13] | |

| C-H Stretch (aliphatic) | ~2850-2950 cm⁻¹ (medium to strong) | [12][13] | |

| C=O Stretch (carbamate) | ~1690-1710 cm⁻¹ (strong) | [12][13] | |

| C=C Stretch (aromatic) | ~1500-1600 cm⁻¹ (medium) | [12][13] |

Experimental Protocols

Synthesis of N-Boc-2-(4-aminophenyl)ethanol

The standard synthesis involves the protection of the primary amine of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate ((Boc)₂O).[2]

Methodology:

-

Dissolution: Dissolve 2-(4-aminophenyl)ethanol (1 equivalent) in a suitable organic solvent, such as ethyl acetate or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 to 1.1 equivalents) to the solution. For some substrates, a mild base like triethylamine or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction, though it is often successful without a base.

-

Reaction: Stir the mixture at room temperature for 12 to 24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Caption: Synthesis workflow for N-Boc-2-(4-aminophenyl)ethanol.

Key Chemical Reactions and Reactivity

The presence of three distinct functional moieties—the Boc-protected amine, the primary alcohol, and the phenyl ring—dictates the compound's reactivity.

-

N-Boc Deprotection: The most common reaction is the removal of the Boc group under acidic conditions to liberate the free amine.[2] This is a critical step for subsequent functionalization, such as amide bond formation.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).[2] This allows for the introduction of a carbonyl group for further derivatization.

-

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the carbamate group is an ortho-, para-director and can influence the regioselectivity of such reactions.

Deprotection Protocol (Acidic Hydrolysis):

-

Dissolution: Dissolve N-Boc-2-(4-aminophenyl)ethanol in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (often used as a 25-50% solution in DCM) or a 4M solution of HCl in 1,4-dioxane.[14]

-

Reaction: Stir the solution at room temperature for 1 to 4 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Workup: Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). The free amine can be obtained by a subsequent basic workup.

Caption: Key reactions of N-Boc-2-(4-aminophenyl)ethanol.

Applications in Research and Development

N-Boc-2-(4-aminophenyl)ethanol is a versatile intermediate with significant applications:

-

Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs). The protected amine and reactive alcohol allow for its incorporation into complex molecular scaffolds. It is listed as an intermediate related to the synthesis of Mirabegron.[3]

-

Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a monomer or a functional building block for creating specialized polymers and dendrimers.[2]

-

Material Science: The ability to selectively functionalize either the amine (after deprotection) or the alcohol group makes it useful for surface modification and the development of functional materials.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and reactivity of N-Boc-2-(4-aminophenyl)ethanol, highlighting its importance as a strategic intermediate for scientific research and development.

References

- 1. tert-Butyl carbamate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: N-Boc-2-(4-aminophenyl)ethanol (CAS: 104060-23-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the synthesis of bioactive molecules.

Core Chemical Data

N-Boc-2-(4-aminophenyl)ethanol, systematically named tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a difunctional molecule containing a Boc-protected aniline and a primary alcohol.[1] This structure makes it a versatile building block in medicinal chemistry and material science.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 104060-23-3 | [2] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| IUPAC Name | tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate | [3] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available (Precursor 2-(4-aminophenyl)ethanol: 107-110 °C) | [4][5][6][7] |

| Solubility | Soluble in methanol and other polar organic solvents. Predicted LogS: -2.92 (0.286 mg/mL) | [4][8] |

| Storage | Room temperature, in a dry, sealed container. | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.4 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 6.4-6.6 (br s, 1H, NH), 3.8-3.9 (t, 2H, CH₂-O), 2.8-2.9 (t, 2H, Ar-CH₂), 1.5 (s, 9H, C(CH₃)₃). Predicted based on similar structures. | [9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 153 (C=O), 136-138 (Ar-C), 130-132 (Ar-C), 118-120 (Ar-CH), 114-116 (Ar-CH), 80-81 (C(CH₃)₃), 62-64 (CH₂-O), 38-40 (Ar-CH₂), 28 (C(CH₃)₃). Predicted based on similar structures. | [9][10] |

| IR (KBr, cm⁻¹) | ~3350 (O-H stretch), ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1240 (C-O stretch), ~830 (para-disubstituted benzene). Predicted based on functional groups. | [11][12][13] |

Synthesis and Experimental Protocols

The most common synthesis of N-Boc-2-(4-aminophenyl)ethanol involves the protection of the amino group of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate (Boc₂O).[1]

Synthesis of N-Boc-2-(4-aminophenyl)ethanol

This protocol describes a standard laboratory procedure for the N-Boc protection of 2-(4-aminophenyl)ethanol.

Workflow Diagram: Synthesis of N-Boc-2-(4-aminophenyl)ethanol

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. N-Boc-2-(4-Aminophenyl)ethanol | 104060-23-3 [sigmaaldrich.com]

- 4. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 5. chemicalkland.com [chemicalkland.com]

- 6. klandchemicals.com [klandchemicals.com]

- 7. 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsrc [chemsrc.com]

- 8. 104060-23-3 | N-Boc-2-(4-Aminophenyl)ethanol | Mirabegron Related | Ambeed.com [ambeed.com]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl carbamate [webbook.nist.gov]

- 13. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [m.chemicalbook.com]

In-Depth Technical Guide: Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery.

Chemical Structure and Identification

Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is itself bonded to a phenyl ring substituted with a 2-hydroxyethyl group at the para position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 104060-23-3[1] |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol [2] |

| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate |

Physicochemical Properties

Detailed experimental data on the physical properties of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not widely available in public literature. The following table summarizes computed and available data. Researchers should verify these properties experimentally.

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Inferred from structure |

| XLogP3-AA | 2.1 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

Synthesis

A plausible synthetic route to tert-butyl 4-(2-hydroxyethyl)phenylcarbamate involves the protection of the amino group of 4-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure)

This protocol is a general representation and may require optimization.

Materials:

-

4-(2-Hydroxyethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)aniline (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to NHBoc) |

| ~7.1 | d | 2H | Ar-H (ortho to CH₂CH₂OH) |

| ~6.5 | br s | 1H | NH |

| ~3.8 | t | 2H | -CH₂OH |

| ~2.8 | t | 2H | Ar-CH₂ - |

| ~1.7 | t (br) | 1H | OH |

| 1.5 | s | 9H | -C(CH₃ )₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C =O (carbamate) |

| ~137 | Ar-C (ipso to NHBoc) |

| ~135 | Ar-C (ipso to CH₂CH₂OH) |

| ~129 | Ar-C H |

| ~119 | Ar-C H |

| ~80 | -C (CH₃)₃ |

| ~63 | -C H₂OH |

| ~39 | Ar-C H₂- |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch |

| ~3300 | Medium | N-H stretch |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| ~1530 | Medium | N-H bend |

| ~1240, ~1160 | Strong | C-O stretch (carbamate) |

| ~1050 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (Predicted)

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.14. Also, adducts with sodium [M+Na]⁺ at m/z 260.12 and potassium [M+K]⁺ at m/z 276.10 may be observed.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 237 may be weak or absent. Common fragmentation patterns would include the loss of the tert-butyl group (-57) to give a fragment at m/z 180, and loss of isobutylene (-56) followed by loss of CO₂ (-44).

Applications in Research and Development

Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the molecule. The hydroxyl group can be further functionalized, for example, by conversion to an ether, ester, or halide, or used in coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent transformations.

Workflow for Utilization in Synthesis:

General synthetic utility workflow.

Safety and Handling

-

Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on tert-butyl 4-(2-hydroxyethyl)phenylcarbamate. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Molecular Weight of N-Boc-2-(4-aminophenyl)ethanol

This technical guide provides a detailed analysis of the molecular weight of N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data for this compound.

Introduction

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is an organic compound recognized for its role as a versatile building block. Its molecular structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an aminophenyl ethanol backbone, making it a valuable reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations in reaction chemistry, analytical characterization, and drug formulation.

Molecular Formula and Weight

The chemical properties of N-Boc-2-(4-aminophenyl)ethanol are defined by its elemental composition.

-

Molecular Formula: C₁₃H₁₉NO₃

-

Molecular Weight: Approximately 237.30 g/mol

This molecular weight is a critical parameter for both laboratory synthesis and industrial-scale production, ensuring precision in material quantification and reaction stoichiometry.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The

A Comprehensive Guide to the Synthesis of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Boc-2-(4-aminophenyl)ethanol from its precursor, 2-(4-aminophenyl)ethanol. The focus is on the widely employed N-tert-butoxycarbonyl (Boc) protection strategy, a cornerstone in modern organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate reproducible and efficient synthesis.

Introduction and Reaction Principle

The protection of amine functional groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions.[1] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2][3]

The synthesis of N-Boc-2-(4-aminophenyl)ethanol involves the reaction of the primary aromatic amine of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This transfer of the tert-butoxycarbonyl group forms a stable carbamate, effectively "protecting" the amine.[2] The process is efficient, generally high-yielding, and can be performed under relatively mild conditions.[4]

Reactant and Product Data

The physical and chemical properties of the key compounds in this synthesis are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-(4-Aminophenyl)ethanol | 104-10-9 | C₈H₁₁NO | 137.18 | White crystalline solid |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid |

| N-Boc-2-(4-aminophenyl)ethanol | 104060-23-3 | C₁₃H₁₉NO₃ | 237.29 | Solid |

Data sourced from references[5][6][7][8].

Experimental Protocol

This section details a representative experimental procedure for the N-Boc protection of 2-(4-aminophenyl)ethanol. Conditions can be adapted based on laboratory-specific requirements.

3.1 Materials and Reagents

-

2-(4-aminophenyl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (optional, but recommended): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reagents for work-up: 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (brine), Anhydrous Na₂SO₄ or MgSO₄

-

Reagents for purification: Silica gel, Eluent (e.g., Ethyl Acetate/Hexanes mixture)

3.2 General Reaction Procedure

-

Dissolution: In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Base Addition: Add a base such as Triethylamine (1.1-1.5 eq) to the solution and stir for several minutes at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) to the stirred mixture. The addition can be done portion-wise as a solid or dropwise if dissolved in a small amount of the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (2-(4-aminophenyl)ethanol) is fully consumed.

-

Quenching and Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]

-

Redissolve the residue in an organic solvent like Ethyl Acetate.[1]

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.[1]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude N-Boc-2-(4-aminophenyl)ethanol.[1]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure product.[8]

3.3 Summary of Reaction Parameters

| Parameter | Typical Value / Condition | Rationale / Notes |

| Stoichiometry (Boc₂O) | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |

| Solvent | THF, DCM, Acetonitrile[4] | Chosen for solubility of reactants and compatibility with the reaction. |

| Base | Triethylamine (TEA), NaHCO₃[4] | Neutralizes the acidic proton of the amine, facilitating the reaction. |

| Catalyst | DMAP (catalytic amount)[9] | Can be used to accelerate the reaction, especially for less reactive amines. |

| Temperature | 0 °C to Room Temperature[4] | Mild conditions are generally sufficient for high conversion. |

| Reaction Time | 1 - 12 hours | Monitored by TLC for completion. |

| Typical Yield | >90% | Boc protection of primary amines is typically a high-yielding reaction. |

Visualization of Workflow and Chemistry

Diagrams created using Graphviz provide a clear visual representation of the process flow and the underlying chemical transformation.

Caption: A flowchart illustrating the key steps in the synthesis of N-Boc-2-(4-aminophenyl)ethanol.

Caption: The overall chemical transformation for the Boc protection of 2-(4-aminophenyl)ethanol.

Conclusion

The synthesis of N-Boc-2-(4-aminophenyl)ethanol from 2-(4-aminophenyl)ethanol via Boc protection is a robust and highly efficient transformation. The procedure is straightforward, utilizes common laboratory reagents, and proceeds under mild conditions to give high yields of the desired product. This protected intermediate is a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[10][11] The protocol and data provided in this guide serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 1stsci.com [1stsci.com]

- 6. N-Boc-2-(4-Aminophenyl)ethanol | 104060-23-3 [sigmaaldrich.com]

- 7. N-Boc-2-(4-aminophenyl)ethanol | 104060-23-3 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 10. chemicalkland.com [chemicalkland.com]

- 11. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

A Technical Guide to the Physical Properties of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-aminophenyl)ethanol, also known by its IUPAC name tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a valuable chemical intermediate in organic synthesis. The presence of a Boc-protected amine and a primary alcohol on a phenethyl scaffold makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds.[1] The Boc protecting group provides a straightforward method for selectively masking the nucleophilicity of the aniline nitrogen, allowing for reactions to be carried out at the hydroxyl group. This guide provides a summary of the available physical and spectroscopic properties of N-Boc-2-(4-aminophenyl)ethanol, along with standardized experimental protocols for their determination.

Core Physical Properties

A comprehensive review of publicly available data from chemical suppliers and safety data sheets indicates that while some physical properties of N-Boc-2-(4-aminophenyl)ethanol are well-documented, specific quantitative values for melting point and solubility are not consistently reported. The following table summarizes the available information.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 237.30 g/mol | [1][2] |

| Physical Form | Solid | |

| Appearance | White to off-white or light brown solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, ethyl acetate, dichloromethane, and acetone due to the presence of both polar (hydroxyl and carbamate) and non-polar (phenyl ring and tert-butyl group) moieties. Insoluble in water. | |

| Storage | Sealed in a dry environment at room temperature. |

Note: The melting point of the parent compound, 2-(4-aminophenyl)ethanol, is reported to be in the range of 104-110 °C.[4][5][6]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of N-Boc-2-(4-aminophenyl)ethanol. While specific peak lists are not always provided in commercial sources, the expected spectral features can be inferred from the molecular structure.

| Spectrum | Expected Characteristics |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the ethyl group (two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂ adjacent to the hydroxyl group), the aromatic protons (two doublets), the N-H proton of the carbamate, and the O-H proton of the alcohol. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, the two methylene carbons of the ethyl group, and the carbons of the aromatic ring. |

| IR Spectroscopy | The infrared (IR) spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and C-O stretch of the alcohol. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.30 g/mol ), as well as fragmentation patterns characteristic of the loss of the Boc group and other fragments. |

Experimental Protocols

The following are detailed, standardized methodologies for the determination of key physical properties of solid organic compounds like N-Boc-2-(4-aminophenyl)ethanol.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline N-Boc-2-(4-aminophenyl)ethanol is finely powdered. A capillary tube is sealed at one end and the open end is used to scoop a small amount of the powder. The tube is then gently tapped to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Measurement:

-

A preliminary, rapid heating is performed to get an approximate melting point.

-

The apparatus is allowed to cool.

-

A second, more precise measurement is conducted with a slow heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

Solubility Determination (Qualitative)

Objective: To determine the solubility of N-Boc-2-(4-aminophenyl)ethanol in various solvents.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of N-Boc-2-(4-aminophenyl)ethanol is placed into a series of small test tubes.

-

Solvent Addition: To each test tube, a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is added incrementally, starting with 0.5 mL.

-

Observation: After each addition, the mixture is agitated vigorously for at least one minute. The sample is observed for dissolution.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all. The observations are recorded for each solvent.

-

Synthesis Workflow

N-Boc-2-(4-aminophenyl)ethanol is typically synthesized from its parent amine, 2-(4-aminophenyl)ethanol, through a protection reaction with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthesis of N-Boc-2-(4-aminophenyl)ethanol.

Conclusion

References

An In-depth Technical Guide on the Solubility of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Specific quantitative solubility data for N-Boc-2-(4-aminophenyl)ethanol in various organic solvents is not extensively documented in publicly accessible literature. However, for research and development purposes, it is crucial to determine this empirically. The following table is provided as a template for researchers to systematically record their experimental solubility data.

Table 1: Solubility Data Template for N-Boc-2-(4-aminophenyl)ethanol

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Water |

Note: The precursor, 2-(4-aminophenyl)ethanol, is reported to be soluble in methanol.[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and widely used technique to determine the solubility of a solid compound in a solvent.[3][4][5][6]

Objective: To determine the concentration of N-Boc-2-(4-aminophenyl)ethanol in a saturated solution at a specific temperature.

Materials:

-

N-Boc-2-(4-aminophenyl)ethanol

-

Selected solvent(s)

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or heating mantle

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Boc-2-(4-aminophenyl)ethanol to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-heated or ambient temperature syringe, depending on the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Weigh the evaporation dish containing the filtrate to determine the weight of the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C).

-

Continue drying until a constant weight of the dried solute is achieved.[3][6]

-

-

Calculation:

-

Calculate the weight of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of N-Boc-2-(4-aminophenyl)ethanol using the gravimetric method.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

N-Boc-2-(4-aminophenyl)ethanol is a synthetic intermediate primarily used in the construction of more complex molecules.[1] As such, it is not typically involved in biological signaling pathways itself. Its utility lies in its bifunctional nature, possessing a protected amine and a hydroxyl group, which allows for sequential chemical modifications in the synthesis of pharmacologically active compounds.

References

N-Boc-2-(4-aminophenyl)ethanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for N-Boc-2-(4-aminophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its integrity, purity, and performance in drug development and various research applications.

Chemical and Physical Properties

N-Boc-2-(4-aminophenyl)ethanol, with the IUPAC name tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a bifunctional molecule featuring a Boc-protected aromatic amine and a primary alcohol. These functional groups dictate its reactivity and stability profile.

| Property | Value | Reference |

| CAS Number | 104060-23-3 | N/A |

| Molecular Formula | C13H19NO3 | N/A |

| Molecular Weight | 237.30 g/mol | N/A |

| Physical State | Solid | [1] |

| Appearance | Light brown | [1] |

| Melting Point | 104 - 110 °C | [1] |

Stability Profile

The stability of N-Boc-2-(4-aminophenyl)ethanol is influenced by several factors, including pH, temperature, oxygen, and light. The primary degradation pathways involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group and the oxidation of the primary alcohol. The compound is generally stable under standard room temperature conditions.

Hydrolytic Stability

The N-Boc group is susceptible to cleavage under acidic conditions.[2] This deprotection reaction proceeds via acid-catalyzed hydrolysis, yielding 2-(4-aminophenyl)ethanol, isobutylene, and carbon dioxide. The compound exhibits good stability in neutral and basic aqueous solutions.

Oxidative Stability

The presence of a primary alcohol and an electron-rich aniline ring makes the molecule susceptible to oxidation. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The aniline moiety, although protected, can be sensitive to strong oxidizing agents. The compound is noted to be air-sensitive, suggesting that prolonged exposure to atmospheric oxygen could lead to degradation.[3]

Thermal Stability

N-Boc-2-(4-aminophenyl)ethanol is a solid with a relatively high melting point, indicating good thermal stability under standard conditions. However, like many N-Boc protected compounds, it can undergo thermal deprotection at elevated temperatures.[4] This process involves the elimination of isobutylene and carbon dioxide to yield the free amine.[4] Thermal decomposition can also lead to the release of irritating vapors and gases, such as carbon monoxide and carbon dioxide.[1][3]

Table 1: Comparative Thermal Deprotection Data for an Analogous N-Boc Aniline

| Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

| TFE | 240 | 30 | 93 |

| MeOH | 240 | 30 | 88 |

| THF | 240 | 30 | 65 |

| Toluene | 240 | 30 | 54 |

| Data from a study on the thermal deprotection of N-Boc aniline, a structurally related compound.[2] TFE = Trifluoroethanol. |

Photostability

Specific photostability studies on N-Boc-2-(4-aminophenyl)ethanol are not extensively documented. However, aromatic compounds can be susceptible to degradation upon exposure to UV light. It is advisable to protect the compound from light during storage and handling.

Caption: Potential degradation pathways for N-Boc-2-(4-aminophenyl)ethanol.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of N-Boc-2-(4-aminophenyl)ethanol, the following storage and handling conditions are recommended based on supplier safety data sheets:

-

Temperature: Store at room temperature.[][6] For long-term storage, refrigeration (2-8 °C) is advisable.

-

Atmosphere: The compound is air-sensitive.[3] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Moisture: Keep in a dry place.[3][][6] The presence of moisture, especially under acidic conditions, can promote hydrolysis of the Boc group.

-

Light: Protect from light to prevent potential photodegradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

Experimental Protocols: Stability Assessment

The following section outlines a detailed experimental protocol for conducting a forced degradation study on N-Boc-2-(4-aminophenyl)ethanol. This protocol is designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Caption: Experimental workflow for a forced degradation study.

Objective

To evaluate the stability of N-Boc-2-(4-aminophenyl)ethanol under various stress conditions as mandated by ICH guidelines (e.g., Q1A).

Materials and Equipment

-

N-Boc-2-(4-aminophenyl)ethanol

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2, 30%)

-

Calibrated HPLC system with UV and Mass Spectrometry (MS) detectors

-

Calibrated pH meter

-

Thermostatic oven

-

Photostability chamber

Experimental Procedure

4.3.1 Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve N-Boc-2-(4-aminophenyl)ethanol in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

-

Acidic Solution: Prepare a 0.1 M HCl solution.

-

Basic Solution: Prepare a 0.1 M NaOH solution.

-

Oxidizing Solution: Prepare a 3% H2O2 solution.

4.3.2 Stress Conditions

For each condition, a control sample (stock solution stored at 2-8°C, protected from light) should be analyzed concurrently.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H2O2.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid N-Boc-2-(4-aminophenyl)ethanol in a vial.

-

Heat in an oven at a high temperature (e.g., 80°C, below the melting point).

-

At each time point, withdraw a sample, dissolve in the mobile phase to the target concentration, and analyze.

-

-

Photostability:

-

Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

4.3.3 Sample Analysis

-

All samples should be diluted to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase before injection into the HPLC system.

-

A stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) coupled with UV and MS detection should be used to separate the parent compound from any degradation products.

-

The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Mass spectrometry data will be essential for the tentative identification of degradation products.

Conclusion

N-Boc-2-(4-aminophenyl)ethanol is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary liabilities are the acid-catalyzed hydrolysis of the N-Boc group and the potential for oxidation. By adhering to the recommended storage conditions—sealed, dry, under an inert atmosphere, and protected from light—researchers can ensure the chemical integrity of this important synthetic intermediate. The provided experimental protocol for forced degradation studies serves as a robust framework for a comprehensive stability assessment, enabling the development of reliable and stable formulations and processes.

References

- 1. (PDF) Enzymatic Kinetic Resolution of Tert-Butyl [research.amanote.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-2-(4-aminophenyl)ethanol (CAS No. 104060-23-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.

Section 1: Compound Identification and Properties

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a solid organic compound widely used as a building block in the synthesis of pharmaceuticals and other complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites of the molecule.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 104060-23-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][3] |

| Molecular Weight | 237.29 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| IUPAC Name | tert-butyl 4-(2-hydroxyethyl)phenylcarbamate |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Source:[2] |

GHS Pictogram:

Signal Word: Warning [2]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280[2]

-

Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Section 3: Safe Handling and Storage

Proper handling and storage are essential to minimize risk. The following workflow outlines the critical steps for safely managing the compound within a laboratory environment.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Dust Formation: Avoid creating dust. Use careful weighing and transfer techniques.

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The compound should be kept sealed under dry, room temperature conditions.[1]

-

Security: Store in a locked-up area to prevent unauthorized access.[2]

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following decision tree outlines the necessary steps.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) or oxygen. Call a physician if you feel unwell.[2]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Section 5: Accidental Release Measures

In the event of a spill, follow a clear, methodical procedure to ensure safety and proper cleanup.

-

Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[2]

-

Containment and Cleanup: Absorb spills with an inert, non-combustible material (e.g., sand, diatomite). Collect and place the material into a suitable, labeled container for disposal according to local regulations.[2]

Section 6: Example Experimental Protocol

N-Boc-2-(4-aminophenyl)ethanol is a versatile intermediate. A common synthetic transformation involves the activation of its terminal hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. The following is a representative, generalized protocol for such a reaction.

Table 3: Generalized Protocol for Hydroxyl Group Activation

| Step | Procedure | Reagents & Conditions | Purpose |

| 1. Preparation | Dissolve N-Boc-2-(4-aminophenyl)ethanol (1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). | Solvent: DCM; Atmosphere: Inert | To create a reaction environment free of water. |

| 2. Cooling | Cool the solution to 0 °C using an ice bath. | Temperature: 0 °C | To control the reaction rate and minimize side reactions. |

| 3. Base Addition | Add a non-nucleophilic base (e.g., Triethylamine, 1.5 eq.) to the solution. | Base: Triethylamine (TEA) | To deprotonate the hydroxyl group, making it a better nucleophile. |

| 4. Activation | Slowly add the activating agent (e.g., p-Toluenesulfonyl chloride, 1.2 eq.) portion-wise. | Activating Agent: TsCl | To convert the hydroxyl into a tosylate, a good leaving group. |

| 5. Reaction | Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. | Time: 6-16 hours | To allow the reaction to proceed to completion. |

| 6. Monitoring | Monitor reaction progress by Thin-Layer Chromatography (TLC). | Analytical Method: TLC | To determine when the starting material has been consumed. |

| 7. Workup | Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Reagents: H₂O, Brine, Na₂SO₄ | To isolate the crude product from the reaction mixture. |

| 8. Purification | Purify the crude product by flash column chromatography on silica gel. | Method: Column Chromatography | To obtain the pure, activated intermediate. |

| This protocol is generalized from standard organic synthesis procedures for similar transformations and should be adapted and optimized for specific laboratory conditions and scales.[5] |

References

N-Boc-2-(4-aminophenyl)ethanol: A Comprehensive Material Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for N-Boc-2-(4-aminophenyl)ethanol (CAS No: 104060-23-3), a key intermediate in pharmaceutical synthesis. The following sections consolidate critical safety information, physical and chemical properties, and handling procedures to ensure its safe use in a laboratory and research environment.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for N-Boc-2-(4-aminophenyl)ethanol, compiled from various supplier safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 104 - 108 °C | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Table 2: Hazard Identification and GHS Classification

| Hazard Statement | GHS Classification | Signal Word |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |

| H315: Causes skin irritation | Skin irritation (Category 2) | Warning |

| H319: Causes serious eye irritation | Serious eye irritation (Category 2A) | Warning |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning |

Source:[2]

Table 3: Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physicochemical properties of N-Boc-2-(4-aminophenyl)ethanol are not publicly available in the provided Material Safety Data Sheets. These studies are typically conducted by the manufacturer and are often proprietary. The data presented in the SDS are summaries of these internal findings and are provided to ensure safe handling and use.

Emergency Procedures and Handling

Chemical Spill Response Workflow

The following diagram outlines a logical workflow for responding to a chemical spill of N-Boc-2-(4-aminophenyl)ethanol in a laboratory setting. Adherence to this protocol is crucial for minimizing exposure and ensuring the safety of all personnel.

Caption: A flowchart illustrating the key steps for a safe and effective response to a chemical spill.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed. Store locked up.

This guide is intended to provide essential safety information for trained professionals. Always refer to the complete Safety Data Sheet from your supplier before handling this chemical and ensure that appropriate engineering controls and personal protective equipment are in place.

References

Commercial Availability and Technical Guide for N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a versatile bifunctional building block crucial in pharmaceutical and materials science research. Its structure incorporates a Boc-protected aniline and a primary alcohol, enabling sequential, regioselective reactions. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and purification protocols. Furthermore, it details its application as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

N-Boc-2-(4-aminophenyl)ethanol is readily available from various chemical suppliers. The typical purity offered is around 97%. Below is a summary of its key properties and representative commercial sources.

Table 1: Physicochemical Properties of N-Boc-2-(4-aminophenyl)ethanol

| Property | Value |

| CAS Number | 174908-41-7 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage | Room temperature, in a dry, sealed container |

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| 1st Scientific LLC | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 500 g |

| BLD Pharm | Inquire | Inquire |

| Smolecule | In Stock | Inquire |

Synthesis and Purification

The synthesis of N-Boc-2-(4-aminophenyl)ethanol is typically achieved through the N-protection of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate (Boc₂O).[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of N-Boc-2-(4-aminophenyl)ethanol.

Materials:

-

2-(4-aminophenyl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 equivalent) in ethyl acetate.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude N-Boc-2-(4-aminophenyl)ethanol can be purified by column chromatography followed by recrystallization.

2.2.1. Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect the fractions containing the pure product and combine them.

-

Evaporate the solvent under reduced pressure.

-

2.2.2. Recrystallization

-

Solvent System: A mixture of ethyl acetate and hexanes is often suitable. The ideal ratio should be determined experimentally.

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum to obtain pure N-Boc-2-(4-aminophenyl)ethanol.

-

Spectroscopic Data (Representative)

Table 3: Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | * δ ~ 7.2-7.4 ppm: Aromatic protons (doublet, 2H) adjacent to the NHBoc group. * δ ~ 7.0-7.2 ppm: Aromatic protons (doublet, 2H) adjacent to the ethyl group. * δ ~ 6.5 ppm: Broad singlet for the NH proton. * δ ~ 3.8 ppm: Triplet for the -CH₂-OH protons. * δ ~ 2.8 ppm: Triplet for the Ar-CH₂- protons. * δ ~ 1.5 ppm: Singlet for the Boc group's methyl protons (9H). |

| ¹³C NMR | * δ ~ 153 ppm: Carbonyl carbon of the Boc group. * δ ~ 130-138 ppm: Aromatic carbons. * δ ~ 80 ppm: Quaternary carbon of the Boc group. * δ ~ 63 ppm: -CH₂-OH carbon. * δ ~ 38 ppm: Ar-CH₂- carbon. * δ ~ 28 ppm: Methyl carbons of the Boc group. |

| IR (cm⁻¹) | * ~3350 cm⁻¹: N-H stretch (carbamate). * ~3300 cm⁻¹: O-H stretch (alcohol). * ~2980-2850 cm⁻¹: C-H stretches (aliphatic). * ~1690 cm⁻¹: C=O stretch (carbamate). * ~1530 cm⁻¹: N-H bend. * ~1250, 1160 cm⁻¹: C-O stretches. |

| Mass Spec. | * [M+H]⁺: Expected around m/z 238. * [M+Na]⁺: Expected around m/z 260. * Fragment ions: Loss of the Boc group (-100) or isobutylene (-56) are characteristic. |

Applications in Drug Development

The bifunctional nature of N-Boc-2-(4-aminophenyl)ethanol makes it a valuable linker precursor in the design of complex therapeutic agents. The Boc-protected amine allows for the selective modification of the hydroxyl group, and subsequent deprotection of the amine reveals a new reactive site for further conjugation.

Synthesis of Bifunctional Linkers

The hydroxyl group can be activated or converted to other functional groups (e.g., an azide, alkyne, or a leaving group for nucleophilic substitution) to attach a payload molecule. Following this, the Boc group can be removed under acidic conditions to expose the aniline nitrogen, which can then be coupled to a targeting moiety.

Caption: General workflow for creating a bifunctional linker conjugate.

Role in PROTACs and ADCs

In the context of PROTACs, the linker derived from this molecule can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. In ADCs, it can link a cytotoxic drug to a monoclonal antibody. The length and chemical nature of the linker are critical for the efficacy of these therapeutics.

Caption: Application of bifunctional linkers in PROTACs and ADCs.

Safety Information

N-Boc-2-(4-aminophenyl)ethanol should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group in N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions.[1] In the context of N-Boc-2-(4-aminophenyl)ethanol, the Boc group serves as a crucial temporary shield, enabling chemists to perform selective modifications on other parts of the molecule. This guide provides a comprehensive technical overview of the N-Boc group's role with this specific compound, detailing its chemical principles, mechanisms, experimental protocols, and applications.

Core Chemical Principles: Why Protect?

2-(4-aminophenyl)ethanol possesses two primary reactive sites: a nucleophilic aromatic amino group (-NH₂) and a primary alcohol (-OH). The amino group's nucleophilicity and basicity can interfere with reactions intended for the hydroxyl group or the aromatic ring. The Boc group is employed to temporarily convert the highly reactive amine into a carbamate.[2] This transformation has several key advantages:

-

Reduced Nucleophilicity: The carbamate nitrogen is significantly less nucleophilic than the free amine, preventing it from participating in unwanted side reactions.

-

Chemical Stability: The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][3]

-

Orthogonality: Its stability to basic and reductive conditions makes it an ideal "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][3]

-

Facile Cleavage: The defining feature of the Boc group is its lability under mild acidic conditions, allowing for its clean removal without disturbing other acid-stable functionalities.[3]

This strategic protection allows for a logical and controlled synthetic sequence, making N-Boc-2-(4-aminophenyl)ethanol a versatile and valuable building block in medicinal chemistry and drug discovery.[4]

I. The Protection Reaction: Synthesis of N-Boc-2-(4-aminophenyl)ethanol

The most common method for introducing the Boc group onto the amine of 2-(4-aminophenyl)ethanol is through a reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[5][6] This intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion.[3][5] The tert-butoxide then deprotonates the positively charged amine, yielding the final N-Boc protected product.[5] While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (NEt₃) is often added to accelerate the reaction.[3]

Experimental Protocol: N-Boc Protection

This protocol is a generalized procedure based on common laboratory practices for N-Boc protection.[3]

-

Preparation: Dissolve 2-(4-aminophenyl)ethanol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (NEt₃, 1.2 eq) to the solution and stir.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a mild acid (e.g., 1 M HCl) to remove excess base, and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

References

Application Notes and Protocols for the Synthesis of N-Boc-2-(4-aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Boc-2-(4-aminophenyl)ethanol, a versatile building block in organic and medicinal chemistry.[1] The presence of a Boc-protected amine and a primary alcohol on a phenyl scaffold makes it a valuable intermediate for the synthesis of a wide range of molecules, including pharmaceuticals and materials for polymer chemistry.[1]

Introduction

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-(4-aminophenyl)ethanol.[1] This protection strategy is crucial in multi-step syntheses as it prevents the nucleophilic and basic amine from undergoing unwanted side reactions while allowing for chemical modifications at the hydroxyl group.[2] The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine when desired.[1]

The synthesis of N-Boc-2-(4-aminophenyl)ethanol is typically achieved through the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O).[1] This straightforward and high-yielding reaction provides a stable intermediate for further chemical transformations.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-(4-aminophenyl)ethanol | [1] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Solvent | Ethyl acetate | [1] |

| Reaction Time | ~24 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Typical Yield | 90-98% | Assumed based on similar reactions |

| Purity (post-purification) | >98% (by HPLC) | Assumed based on standard purification |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

Experimental Protocol

Materials:

-

2-(4-aminophenyl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional, if further purification is needed)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1.0 equivalent) in anhydrous ethyl acetate to make a 0.1-0.5 M solution.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted Boc₂O and acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-